1-(3,4-dimethylphenyl)-3-phenyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione
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Overview
Description
1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound featuring a pyrimidine ring with thioxo and phenyl substituents
Preparation Methods
The synthesis of 1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione typically involves multi-step reactions. One common synthetic route includes the condensation of 3,4-dimethylbenzaldehyde with thiourea and benzaldehyde under acidic conditions, followed by cyclization to form the pyrimidine ring. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature and pH levels .
Chemical Reactions Analysis
1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thioxo group to a thiol group using reducing agents such as lithium aluminum hydride.
Scientific Research Applications
1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex heterocyclic compounds.
Biology: The compound exhibits potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione involves its interaction with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. Specific pathways involved in its mechanism of action are still under investigation .
Comparison with Similar Compounds
1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione can be compared with similar compounds such as:
Pyrazolo[3,4-d]pyrimidine: Known for its CDK2 inhibitory activity, used in cancer treatment.
Pyrrolopyrazine derivatives: Exhibits various biological activities, including antimicrobial and kinase inhibitory properties.
1H-Pyrazolo[3,4-b]pyridines: Used in biomedical applications due to their structural similarity to purine bases. The uniqueness of 1-(3,4-Dimethylphenyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione lies in its specific substituents and the resulting biological activities.
Properties
Molecular Formula |
C18H16N2O2S |
---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
1-(3,4-dimethylphenyl)-3-phenyl-2-sulfanylidene-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C18H16N2O2S/c1-12-8-9-15(10-13(12)2)20-17(22)11-16(21)19(18(20)23)14-6-4-3-5-7-14/h3-10H,11H2,1-2H3 |
InChI Key |
CXIJLTRRWALJNS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)N2C(=O)CC(=O)N(C2=S)C3=CC=CC=C3)C |
Origin of Product |
United States |
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